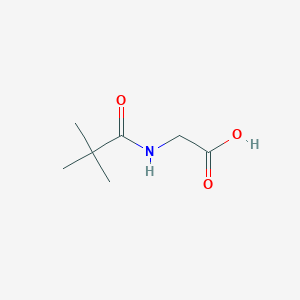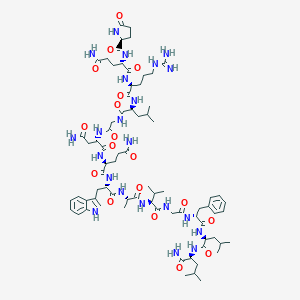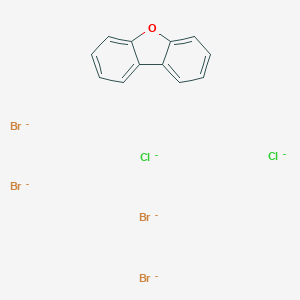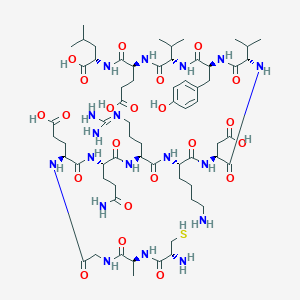
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a chemical compound that has been extensively studied for its potential applications in various fields. It is a member of the benzothiophene family of compounds and has a unique molecular structure that makes it an interesting subject of research.
Mechanism Of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is not fully understood. However, researchers believe that it may work by binding to specific receptors in the body and modulating their activity. This could result in a range of effects, including changes in gene expression, protein synthesis, and cell signaling.
Biochemical And Physiological Effects
Studies have shown that 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene has a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene in lab experiments is its unique molecular structure. This makes it a useful tool for studying the mechanisms of action of various compounds and for developing new drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are many potential future directions for research on 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Development of new drugs based on the molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene.
3. Exploration of the potential of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and inflammation.
4. Development of new synthetic methods for the production of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene that are more efficient and cost-effective.
5. Investigation of the potential environmental impact of this compound and its derivatives.
Conclusion:
In conclusion, 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a unique and interesting compound that has many potential scientific research applications. Its molecular structure makes it a promising candidate for the development of new drugs and for studying the mechanisms of action of various compounds. While there are some limitations to working with this compound, ongoing research is likely to uncover new and exciting applications for this compound in the future.
Synthesis Methods
The synthesis of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Grignard reaction. In this method, a Grignard reagent is reacted with a suitable substrate to produce the desired product.
Scientific Research Applications
The unique molecular structure of 2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene makes it a promising candidate for various scientific research applications. One of the most promising areas of research is the development of new drugs. Researchers are exploring the potential of this compound as a starting point for the development of new drugs that can be used to treat a wide range of diseases.
properties
CAS RN |
100333-46-8 |
|---|---|
Product Name |
2,2,3,3-Tetrafluoro-3a-methyl-2,3,4,5,6,7-hexahydro-benzothiophene |
Molecular Formula |
C9H12F4S |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3a-methyl-5,6,7,7a-tetrahydro-4H-1-benzothiophene |
InChI |
InChI=1S/C9H12F4S/c1-7-5-3-2-4-6(7)14-9(12,13)8(7,10)11/h6H,2-5H2,1H3 |
InChI Key |
PWPAHHYVPWMKQF-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1SC(C2(F)F)(F)F |
Canonical SMILES |
CC12CCCCC1SC(C2(F)F)(F)F |
synonyms |
BENZO(b)THIOPHENE, OCTAHYDRO-3a-METHYL-2,2,3,3-TETRAFLUORO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















